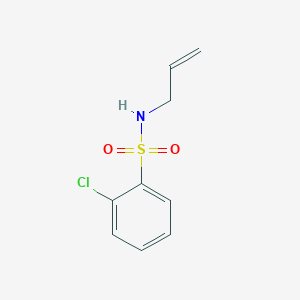
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a peptide mimic that has been shown to have high affinity for the CCR5 receptor, which is a key player in the immune response.
Aplicaciones Científicas De Investigación
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a tool to study the CCR5 receptor. The CCR5 receptor is a key player in the immune response and is involved in the progression of many diseases, including HIV, cancer, and autoimmune disorders. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have high affinity for the CCR5 receptor and can be used to selectively block its activity. This makes 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide a valuable tool for studying the role of the CCR5 receptor in disease progression and for developing new therapies that target this receptor.
Mecanismo De Acción
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide works by binding to the CCR5 receptor and blocking its activity. This receptor is involved in the immune response and is responsible for recruiting immune cells to sites of inflammation and infection. By blocking the activity of this receptor, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can reduce inflammation and prevent the progression of diseases that involve the immune system.
Biochemical and Physiological Effects:
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can inhibit the replication of HIV-1 by blocking the CCR5 receptor. This compound has also been shown to reduce inflammation in animal models of autoimmune disease and to inhibit tumor growth in cancer models. These effects are likely due to the ability of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide to block the activity of the CCR5 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its high affinity for the CCR5 receptor. This makes it a valuable tool for studying the role of this receptor in disease progression and for developing new therapies that target this receptor. However, one limitation of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. One area of interest is the development of new therapies that target the CCR5 receptor. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has shown promise in this area and could be used as a starting point for the development of new drugs. Another area of interest is the study of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in developing new methods for synthesizing 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide involves a multi-step process that begins with the reaction of 3,5-diaminobenzoic acid with acetic anhydride to form the corresponding diacetamide. This intermediate is then reacted with 3,3-diphenylpropylamine to form the final product, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. This synthesis method has been optimized to yield high purity 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide with good yields.
Propiedades
IUPAC Name |
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18(30)28-23-15-22(16-24(17-23)29-19(2)31)26(32)27-14-13-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-17,25H,13-14H2,1-2H3,(H,27,32)(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMIPCSRBTYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)